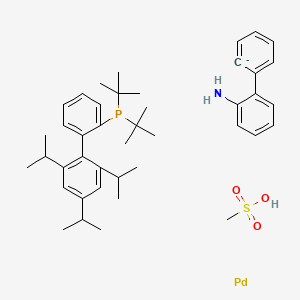

tBuXPhos-Pd-G3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H59NO3PPdS- |

|---|---|

Molecular Weight |

795.4 g/mol |

IUPAC Name |

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |

InChI |

InChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

InChI Key |

IKNBBVYTGIKLPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Origin of Product |

United States |

Foundational & Exploratory

The Unseen Engine: A Technical Guide to tBuXPhos Pd G3 in Modern Drug Discovery

For Immediate Release

A deep dive into the third-generation Buchwald precatalyst, tBuXPhos Pd G3, reveals its pivotal role as a versatile and robust tool in the synthesis of complex molecules essential for pharmaceutical and materials science advancements. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its chemical properties, diverse applications in cross-coupling reactions, and detailed experimental protocols, underscoring its efficiency and broad substrate scope.

tBuXPhos Pd G3, chemically known as Methanesulfonato(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), is an air- and moisture-stable crystalline solid.[1][2] Its high solubility in a wide range of common organic solvents makes it a convenient and highly effective catalyst for various palladium-catalyzed cross-coupling reactions.[1][2] A key feature of this third-generation precatalyst is its ability to efficiently generate the active monoligated Pd(0) species, leading to lower catalyst loadings, shorter reaction times, and more reproducible results compared to earlier catalyst systems.[2]

Core Technical Data

| Property | Value |

| CAS Number | 1447963-75-8 |

| Molecular Formula | C₄₂H₅₉NO₃PPdS |

| Molecular Weight | 795.4 g/mol |

| Appearance | Yellow to off-white solid |

| Stability | Air, moisture, and thermally stable |

| Solubility | Soluble in a wide range of common organic solvents; insoluble in water.[2] |

Applications in Transformative Cross-Coupling Reactions

tBuXPhos Pd G3 has demonstrated exceptional performance in a variety of C-C and C-N bond-forming reactions, which are fundamental to the synthesis of numerous organic molecules.

Buchwald-Hartwig Amination

This catalyst is highly effective for the coupling of a diverse range of amines with aryl and heteroaryl halides and triflates.[1] It facilitates the formation of C-N bonds with both primary and secondary amines, accommodating a wide array of functional groups.

Quantitative Data for Buchwald-Hartwig Amination: [1]

| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Morpholine | NaOtBu | Toluene | 100 | 1 | 97 |

| 2 | 4-Chlorotoluene | Aniline | K₃PO₄ | Dioxane | 100 | 18 | 94 |

| 3 | 2-Chloropyridine | n-Butylamine | LiHMDS | THF | 80 | 8 | 89 |

| 4 | 1-Bromonaphthalene | Piperidine | Cs₂CO₃ | Xylene | 120 | 6 | 96 |

Suzuki-Miyaura Coupling

The formation of biaryl structures through Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry. tBuXPhos Pd G3 excels in catalyzing the reaction between various aryl and heteroaryl halides with boronic acids and their derivatives.[3]

Quantitative Data for Suzuki-Miyaura Coupling: [3]

| Entry | Aryl/Heteroaryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >95 |

| 2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >95 |

| 3 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 95 |

| 4 | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 91 |

Cyanation Reactions

The introduction of a cyano group is a critical transformation in the synthesis of many pharmaceuticals and agrochemicals. tBuXPhos Pd G3, in conjunction with a suitable palladium source, facilitates the efficient cyanation of aryl and heteroaryl halides.[4][5]

Quantitative Data for Cyanation of Aryl/Heteroaryl Halides: [4][5]

| Entry | Aryl/Heteroaryl Halide | Cyanide Source | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Acetamidophenyl chloride | Zn(CN)₂ | Pd(OAc)₂ / Ligand 1 | DMF | 110 | 2 | 90 |

| 2 | 4-Bromobenzonitrile | Zn(CN)₂ | Pd(OAc)₂ / Ligand 1 | DMF | 110 | 1 | 98 |

| 3 | 2-Chloro-6-methylpyridine | Zn(CN)₂ | Pd(OAc)₂ / Ligand 1 | DMF | 110 | 1 | 96 |

| 4 | Chloropyrazine | Zn(CN)₂ | Pd(OAc)₂ / Ligand 1 | DMF | 110 | 1 | 93 |

Ligand 1 refers to 2-(di-t-butylphosphino)-1,1'-binaphthyl as used in the cited protocol.

α-Arylation of Carbonyl Compounds

tBuXPhos Pd G3 is also a powerful catalyst for the α-arylation of ketones, a key reaction for the synthesis of α-aryl carbonyl compounds.[1]

Quantitative Data for α-Arylation of Ketones: [1]

| Entry | Aryl Halide | Ketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Acetophenone | NaOtBu | Toluene | 100 | 16 | 99 |

| 2 | 1-Bromo-4-fluorobenzene | 2-Pentanone | LiHMDS | Dioxane | 80 | 12 | 85 |

| 3 | 3-Bromopyridine | Cyclohexanone | K₃PO₄ | THF | 90 | 24 | 78 |

| 4 | 4-Chloroanisole | Propiophenone | NaOtBu | Toluene | 100 | 18 | 92 |

Experimental Protocols

Detailed methodologies for key reactions are provided to facilitate their application in a research setting.

General Procedure for Buchwald-Hartwig Amination[6]

To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), the amine (1.2-1.5 equiv), the base (e.g., NaOtBu, 1.4-2.0 equiv), and tBuXPhos Pd G3 (typically 1-5 mol%). Add the anhydrous, degassed solvent (e.g., toluene, THF, or dioxane) to the reaction vessel to achieve a concentration of 0.1-0.5 M. Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS. Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling[3]

To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (if solid, 1.0 equiv), boronic acid (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), and tBuXPhos Pd G3 (1-2 mol%). Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes. If the aryl halide is a liquid, add it via syringe at this point. Add the degassed solvent (e.g., dioxane, THF, toluene) and water (if using, typically a 10:1 organic solvent to water ratio) via syringe. Stir the reaction mixture at the desired temperature (room temperature to 110 °C) and monitor the progress. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.

General Procedure for Cyanation of Aryl Halides[4]

To a reaction tube, add the aryl halide (1.0 equiv), zinc cyanide (0.5-0.6 equiv), a palladium source (e.g., Pd(OAc)₂), and a suitable phosphine ligand if not using a precatalyst, in an appropriate solvent like DMF. The reaction is typically heated at elevated temperatures (e.g., 110 °C) for 1-2 hours. After cooling, the mixture is diluted with an organic solvent and washed with aqueous ammonia and brine. The organic layer is dried and concentrated. The crude product is purified by chromatography.

General Procedure for α-Arylation of Ketones[1]

A flame-dried Schlenk tube is charged with tBuXPhos Pd G3 (1 mol%) and a strong base (e.g., NaOtBu, 1.3 equiv) under an inert atmosphere. The aryl halide (1.0 equiv), ketone (1.2 equiv), and anhydrous solvent (e.g., toluene) are added. The mixture is heated (typically 80-100 °C) and stirred for 12-24 hours. After cooling, the reaction is quenched with an acidic solution (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Visualizing the Catalytic Pathways

To better understand the mechanisms of these powerful transformations, the following diagrams illustrate the key steps involved.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Caption: General experimental workflow for cross-coupling.

References

tBuXPhos Pd G3 chemical properties

An In-depth Technical Guide to tBuXPhos Pd G3: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the third-generation Buchwald precatalyst, tBuXPhos Pd G3. It details its chemical structure, physical and chemical properties, and its critical role in modern synthetic chemistry, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This document also includes detailed experimental protocols for its application in key cross-coupling reactions, alongside key performance data.

Core Chemical Properties

tBuXPhos Pd G3, or Methanesulfonato(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), is a highly versatile and efficient catalyst for a range of cross-coupling reactions.[1][2][3] Its popularity in both academic and industrial research stems from its remarkable stability and high reactivity.[4]

Physical and Chemical Properties:

| Property | Value | References |

| CAS Number | 1447963-75-8 | [5] |

| Molecular Formula | C₄₂H₅₉NO₃PPdS | [5] |

| Molecular Weight | 795.4 g/mol | [5] |

| Appearance | Yellow solid or dark grey crystalline powder | [6][7] |

| Melting Point | 130-140 °C | [8][9] |

| Solubility | Highly soluble in a wide range of common organic solvents; insoluble in water. | [1][6] |

| Stability | Air, moisture, and thermally stable.[1][2][6] For long-term storage, it is recommended to keep it in an airtight container in a dry and low-temperature environment under an inert atmosphere. | [6] |

Catalytic Activity and Applications

tBuXPhos Pd G3 is a third-generation (G3) Buchwald precatalyst, which is characterized by a methanesulfonate ligand that enhances its stability and solubility.[4] A key advantage of G3 precatalysts is the rapid and quantitative generation of the active monoligated Pd(0)-phosphine species under basic conditions.[1][10] This leads to several beneficial features, including:

This catalyst is highly effective for a variety of cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4]

Precatalyst Activation

The activation of the tBuXPhos Pd G3 precatalyst is a crucial step that initiates the catalytic cycle. This process is induced by a base, leading to the formation of the active monoligated palladium(0) species, which is the key intermediate in most cross-coupling reactions.[2][11] The base facilitates the reductive elimination of the 2-aminobiphenyl group and the methanesulfonate anion.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[1] tBuXPhos Pd G3 is highly efficient for the coupling of a diverse range of amines with aryl and heteroaryl halides and triflates.[1][12]

Catalytic Cycle for Buchwald-Hartwig Amination:

Quantitative Data for Buchwald-Hartwig Amination:

| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 | [13] |

| Bromobenzene | Morpholine | NaOtBu | Toluene | 100 | 16 | 95 | [6] |

| Bromobenzene | Morpholine | NaOtBu | Dioxane | 100 | 16 | 92 | [6] |

| Bromobenzene | Morpholine | NaOtBu | THF | 100 | 16 | 88 | [6] |

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol details a general procedure for the amination of an aryl bromide with a secondary amine.[1][14]

Reagents and Materials:

-

tBuXPhos Pd G3 (1-2 mol%)

-

Aryl bromide (1.0 equiv)

-

Amine (1.2 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (anhydrous, degassed)

-

Nitrogen or Argon gas

-

Standard oven-dried laboratory glassware

Procedure:

-

To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (if solid), the amine (if solid), sodium tert-butoxide, and tBuXPhos Pd G3.

-

Seal the vessel with a septum or screw cap.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous, degassed solvent (e.g., toluene) via syringe. If the aryl bromide or amine is a liquid, add it at this step.

-

Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis.[15] tBuXPhos Pd G3 is a highly effective catalyst for the coupling of various aryl and heteroaryl halides with boronic acids or esters.[15]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Quantitative Data for Suzuki-Miyaura Coupling:

| Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 2 | 95 (illustrative) | [2] |

| 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 2 | >95 | [15] |

| 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 2 | >95 | [15] |

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid.[2][15]

Reagents and Materials:

-

tBuXPhos Pd G3 (1-2 mol%)

-

Aryl chloride (1.0 equiv)

-

Boronic acid (1.2-1.5 equiv)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

-

Dioxane or Toluene (anhydrous, degassed)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard oven-dried laboratory glassware

Procedure:

-

To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl chloride (if solid), boronic acid, base, and tBuXPhos Pd G3.

-

Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

-

If the aryl chloride is a liquid, add it via syringe at this point.

-

Add the degassed solvent (e.g., dioxane) and water via syringe. A typical solvent ratio is 10:1 organic solvent to water.

-

Stir the reaction mixture at the desired temperature (room temperature to 110 °C) and monitor the progress by TLC, GC, or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Cyanation Reactions

tBuXPhos Pd G3 is also an effective catalyst for the cyanation of (hetero)aryl halides and triflates, providing a route to valuable aromatic nitriles.[7] These reactions can often be performed under mild conditions, sometimes even in aqueous media.[16]

Quantitative Data for Cyanation Reactions:

| Aryl Halide | Cyanide Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 4-chlorobenzoate | K₄[Fe(CN)₆]·3H₂O | KOAc | Dioxane/H₂O | 100 | 1 | 96 | [4] |

| 4-Bromoanisole | Zn(CN)₂ | None | THF/H₂O (1:5) | 40 | - | 99 | [17] |

| 5-Bromoindole | Zn(CN)₂ | None | THF/H₂O (1:5) | 40 | - | 95 | [17] |

Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol is a general guideline for the cyanation of an aryl bromide using zinc cyanide.[16][17]

Reagents and Materials:

-

tBuXPhos Pd G3 (2-5 mol%)

-

Aryl bromide (1.0 equiv)

-

Zinc cyanide (Zn(CN)₂) (0.6-1.2 equiv)

-

THF/Water mixture (e.g., 1:5)

-

Nitrogen or Argon gas

-

Standard oven-dried laboratory glassware

Procedure:

-

To a reaction vessel, add the aryl bromide, zinc cyanide, and tBuXPhos Pd G3.

-

Seal the vessel and purge with an inert gas.

-

Add the degassed THF/water solvent mixture.

-

Stir the reaction mixture at room temperature to 40 °C.

-

Monitor the reaction progress by a suitable analytical technique.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution (e.g., ammonium hydroxide) to quench and remove excess cyanide.

-

Separate the organic layer, dry over an anhydrous salt, filter, and concentrate.

-

Purify the crude product by column chromatography.

Troubleshooting and Optimization

The success of reactions catalyzed by tBuXPhos Pd G3 can be influenced by several factors.

General Experimental Workflow and Troubleshooting:

Common issues such as low or no conversion can often be attributed to inactive catalyst, presence of protic impurities, or an inappropriate choice of base or solvent.[6][14] Catalyst decomposition, often indicated by the formation of palladium black, can be caused by the presence of oxygen or moisture, or an incompatible base/solvent combination.[1] Careful optimization of the reaction conditions, including screening of bases and solvents, is often necessary to achieve the best results for a specific substrate combination.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. rsc.org [rsc.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 17. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to the Structure and Bonding of tBuXPhos-Pd-G3

For Researchers, Scientists, and Drug Development Professionals

Abstract

tBuXPhos-Pd-G3, a third-generation Buchwald precatalyst, has emerged as a pivotal tool in modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. Its remarkable stability, high catalytic activity, and broad substrate scope in cross-coupling reactions are directly attributable to its unique molecular architecture. This guide provides a comprehensive analysis of the structure and bonding of this compound, offering insights into the electronic and steric factors that govern its reactivity. Detailed experimental protocols for its synthesis and characterization, alongside quantitative structural data, are presented to facilitate its effective application in research and development.

Introduction

This compound, or Methanesulfonato(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), is an air- and moisture-stable palladium(II) complex.[1][2][3][4] As a third-generation Buchwald precatalyst, it is designed for the efficient in situ generation of the active monoligated Pd(0) species, which is the key intermediate in a wide array of cross-coupling reactions, including the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1][2][3] The enhanced stability and catalytic performance of G3 precatalysts, compared to their predecessors, are due to the robust palladacycle framework and the specific nature of the ancillary ligands. This document will delve into the intricacies of its molecular structure and the nature of the chemical bonds that define its chemical behavior.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a square planar palladium(II) center coordinated to the bulky and electron-rich tBuXPhos ligand, a bidentate 2'-amino-1,1'-biphenyl ligand, and a methanesulfonate anion.

The tBuXPhos Ligand: Steric and Electronic Effects

The tBuXPhos ligand, 2-(di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl, is a highly sterically demanding and electron-donating phosphine. The bulky tert-butyl groups on the phosphorus atom and the triisopropylbiphenyl backbone create a sterically hindered environment around the palladium center.[5] This steric bulk is crucial for promoting the reductive elimination step in the catalytic cycle and for stabilizing the monoligated Pd(0) intermediate, preventing the formation of inactive bis-ligated species.

Electronically, the alkyl groups of the tBuXPhos ligand are strong σ-donors, which increases the electron density on the palladium center.[1] This enhanced electron density facilitates the oxidative addition of aryl halides to the Pd(0) center, a key step in the catalytic cycle. The interplay of these steric and electronic properties is a defining feature of the high reactivity of catalysts derived from this ligand.[1]

The Palladacycle Framework

The palladium atom is part of a stable five-membered palladacycle formed by the coordination of the 2'-amino-1,1'-biphenyl ligand through its amino nitrogen and a carbon atom of the phenyl ring. This palladacycle structure imparts significant thermal stability to the precatalyst.

Quantitative Structural Data

While a specific crystallographic information file (CIF) for this compound is not publicly available, extensive studies on the closely related XPhos-Pd-G3 provide highly analogous and representative structural data. The following table summarizes key bond lengths and angles for the core structure of a G3 precatalyst, which are expected to be very similar in this compound.

| Parameter | Value (for XPhos-Pd-G3) | Description |

| Bond Lengths (Å) | ||

| Pd-P | ~ 2.30 | Palladium-Phosphorus bond length |

| Pd-N | ~ 2.10 | Palladium-Nitrogen bond length |

| Pd-C | ~ 2.00 | Palladium-Carbon bond length (palladacycle) |

| Pd-O | ~ 2.15 | Palladium-Oxygen bond length (methanesulfonate) |

| Bond Angles (°) | ||

| P-Pd-N | ~ 175 | Angle between the phosphine and nitrogen ligands |

| C-Pd-O | ~ 170 | Angle between the palladacycle carbon and the oxygen of the mesylate |

| P-Pd-C | ~ 95 | Angle within the coordination sphere |

| N-Pd-O | ~ 90 | Angle within the coordination sphere |

Note: These values are based on the crystal structure of XPhos-Pd-G3 and serve as a close approximation for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of third-generation Buchwald precatalysts generally follows a multi-step procedure.[6]

Step 1: Synthesis of 2-Ammoniumbiphenyl Mesylate

-

2-Aminobiphenyl is treated with methanesulfonic acid in a suitable solvent like toluene to afford 2-ammoniumbiphenyl mesylate.

Step 2: Synthesis of the Dimeric Palladacycle

-

The 2-ammoniumbiphenyl mesylate is reacted with palladium acetate in a solvent such as toluene at elevated temperatures (e.g., 50 °C) under an inert atmosphere.[6] This reaction forms the dimeric palladacycle, [Pd(ABP)(OMs)]₂, where ABP is the deprotonated 2-aminobiphenyl ligand.[6]

Step 3: Formation of the Monomeric Precatalyst

-

The dimeric palladacycle is then treated with the tBuXPhos ligand in a solvent like THF or toluene. The bridge bonds of the dimer are cleaved to yield the monomeric this compound precatalyst.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the organic ligands and to check for impurities. Aromatic protons typically appear in the range of δ 6.8–7.5 ppm, while the NH₂ protons of the aminobiphenyl group are observed around δ 5.2 ppm.

-

³¹P NMR: Phosphorus-31 NMR is a crucial technique for characterizing phosphine-containing complexes. A single, sharp signal in the ³¹P NMR spectrum is indicative of a pure product. For this compound, this signal is expected to be significantly downfield from the free ligand, typically in the range of 30-40 ppm.

Catalytic Cycle and Activation

The this compound complex is a precatalyst and requires activation to enter the catalytic cycle.

References

- 1. Tbuxphos PD G3 | 1447963-75-8 | Benchchem [benchchem.com]

- 2. [PDF] Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy | Semantic Scholar [semanticscholar.org]

- 3. This compound | 1447963-75-8 [chemicalbook.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of tBuXPhos-Pd-G3 Precatalyst

For Researchers, Scientists, and Drug Development Professionals

The tBuXPhos-Pd-G3 precatalyst, a third-generation Buchwald precatalyst, is a highly efficient and versatile tool in modern organic synthesis.[1][2] Its air and moisture stability, coupled with high solubility in common organic solvents, makes it a preferred choice for a variety of cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with remarkable efficiency.[1][3] This technical guide provides a comprehensive overview of the synthesis of the this compound precatalyst, detailed experimental protocols for its application, and relevant quantitative data.

Core Properties of this compound

The this compound precatalyst is a palladium(II) complex characterized by a bulky and electron-rich tBuXPhos ligand and a 2-aminobiphenyl fragment.[1] The "G3" designation indicates it is a third-generation Buchwald precatalyst, featuring a methanesulfonate (mesylate) ligand that enhances its stability and solubility.[1][4]

| Property | Value |

| CAS Number | 1447963-75-8[2][5][6][7] |

| Molecular Formula | C₄₂H₅₈NO₃PPdS[2][5][7] |

| Molecular Weight | 794.37 g/mol [2][5][7] |

| Appearance | Solid[2] |

| Melting Point | 130-140 °C[2] |

| Stability | Air, moisture, and thermally-stable[2][3] |

Synthesis of this compound Precatalyst

The synthesis of third-generation Buchwald precatalysts, including this compound, generally follows a three-step procedure.[4][8] This process involves the formation of 2-ammoniumbiphenyl mesylate, followed by the synthesis of a dimeric palladacycle, and finally, the reaction with the specific phosphine ligand (tBuXPhos) to yield the final precatalyst.[8]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of related third-generation Buchwald precatalysts.[4][8][9]

Step 1: Synthesis of 2-Ammoniumbiphenyl Mesylate

-

In a suitable reaction vessel, dissolve 2-aminobiphenyl in a minimal amount of a suitable organic solvent (e.g., diethyl ether or toluene).

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of methanesulfonic acid dropwise with stirring.

-

Continue stirring for 1-2 hours, allowing the salt to precipitate.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 2-ammoniumbiphenyl mesylate.

Step 2: Synthesis of the Dimeric Palladacycle [Pd(ABP)(OMs)]₂

-

To a suspension of palladium(II) acetate in a suitable solvent (e.g., toluene), add one equivalent of 2-ammoniumbiphenyl mesylate.

-

Heat the mixture at a specified temperature (e.g., 80-110 °C) for several hours until the reaction is complete, which can be monitored by techniques like TLC or NMR.

-

Cool the reaction mixture to room temperature, allowing the dimeric palladacycle to precipitate.

-

Isolate the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Step 3: Synthesis of this compound

-

In an inert atmosphere (e.g., a glovebox or under argon), suspend the dimeric palladacycle in an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[8]

-

Add two equivalents of the tBuXPhos ligand to the suspension.

-

Stir the mixture at room temperature for a designated period, typically a few hours, until the reaction is complete. The solution should become homogeneous.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the this compound precatalyst.

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Applications in Cross-Coupling Reactions

This compound is highly effective for a range of cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and α-arylation of ketones.[1][2][3][10]

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Morpholine | NaOtBu | Toluene | 100 | 1 | High |

| 2 | 4-Chlorotoluene | N-Methylaniline | K₃PO₄ | Dioxane | 110 | 12 | ~95 |

Experimental Protocol: Buchwald-Hartwig Amination [1][11]

-

In a dry Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv), amine (1.2-1.5 equiv), base (1.4-2.0 equiv), and this compound (1-5 mol%).

-

Add anhydrous, degassed solvent (e.g., toluene, THF, or dioxane).

-

Stir the mixture at the desired temperature (typically 80-110 °C) for 2-24 hours.

-

Monitor the reaction by TLC, GC-MS, or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic Acid | K₂CO₃ | Toluene/Water | 100 | 2 | High |

| 2 | 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic Acid | K₃PO₄ | Dioxane | 80 | 4 | ~98 |

Experimental Protocol: Suzuki-Miyaura Coupling [1][10]

-

To an oven-dried reaction vessel, add the aryl halide (if solid), boronic acid, base, and this compound.

-

Seal the vessel and purge with an inert gas.

-

Add the degassed solvent (and water if applicable) via syringe.

-

Stir the mixture at the desired temperature (room temperature to 110 °C).

-

Monitor the reaction's progress.

-

After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by flash column chromatography.

α-Arylation of Ketones

This reaction forms a carbon-carbon bond at the α-position of a ketone.

| Entry | Aryl Halide | Ketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Acetophenone | NaOtBu | Toluene | 100 | 16 | 99[1] |

| 2 | 1-Bromo-4-fluorobenzene | 2-Pentanone | LiHMDS | Dioxane | 80 | 12 | 85[1] |

Experimental Protocol: α-Arylation of Acetophenone [1]

-

Charge a flame-dried Schlenk tube with this compound (1 mol%) and sodium tert-butoxide (1.3 equiv).

-

Evacuate and backfill the tube with argon.

-

Add 4-chlorotoluene (1.0 equiv), acetophenone (1.2 equiv), and anhydrous toluene.

-

Heat the mixture to 100 °C and stir for 16 hours.

-

After cooling, quench the reaction with 1 M HCl.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the residue by column chromatography.

General Experimental Workflow

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The this compound precatalyst stands out as a robust and efficient catalyst for a wide array of synthetic transformations. Its well-defined nature and stability allow for reproducible results, making it an invaluable asset in both academic research and industrial drug development. The synthetic route to this precatalyst is straightforward, and its application in key cross-coupling reactions is well-established, offering high yields under relatively mild conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemscene.com [chemscene.com]

- 8. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of tBuXPhos Pd G3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of the tBuXPhos Pd G3 precatalyst, a cornerstone in modern synthetic chemistry. We will delve into the intricacies of its catalytic cycle, supported by data from analogous systems, detailed experimental protocols for mechanistic studies, and visualizations to clarify complex concepts.

Introduction to tBuXPhos Pd G3

tBuXPhos Pd G3, or {2-[2-(Amino-κN)-1,1'-biphenyl-2-yl]-κC}-(μ-methanesulfonato)[2-(di-tert-butylphosphino)-2',4',6'-triisopropyl-1,1'-biphenyl-κP]palladium, is a third-generation Buchwald precatalyst.[1] Its air- and moisture-stability, coupled with high solubility in common organic solvents, makes it a preferred choice in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[2][3][4] The "G3" designation indicates its advanced design, featuring a methanesulfonate ligand that enhances stability and facilitates the generation of the active catalytic species.[5]

The core of its efficacy lies in the synergy between the palladium center and the bulky, electron-rich tBuXPhos ligand (2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl). This ligand promotes the key steps of the catalytic cycle, enabling efficient bond formation even with challenging substrates.[5]

The Catalytic Cycle: A Step-by-Step Analysis

The catalytic cycle of tBuXPhos Pd G3 can be broken down into three primary stages: precatalyst activation, oxidative addition, and reductive elimination, with an intermediate transmetalation or nucleophile coordination/deprotonation step depending on the specific reaction.

The journey begins with the activation of the stable Pd(II) precatalyst to the catalytically active monoligated Pd(0) species, (tBuXPhos)Pd(0).[2] This transformation is typically induced by a base and involves the reductive elimination of the 2-aminobiphenyl and methanesulfonate ligands.[2] This activation is a key advantage of the G3 precatalysts, as it is generally rapid and quantitative under standard reaction conditions.[2]

Diagram of Precatalyst Activation

Caption: Activation of the tBuXPhos Pd G3 precatalyst to the active Pd(0) species.

Once the active (tBuXPhos)Pd(0) is formed, it readily undergoes oxidative addition with an aryl halide (Ar-X).[5] This is often the rate-determining step in the catalytic cycle. The bulky tBuXPhos ligand facilitates this step by creating a coordinatively unsaturated palladium center. The general trend for the rate of oxidative addition is I > Br > Cl > F.

Diagram of the General Catalytic Cycle

Caption: Generalized catalytic cycle for tBuXPhos Pd G3 catalyzed cross-coupling reactions.

Following oxidative addition, the next step depends on the specific cross-coupling reaction.

-

Suzuki-Miyaura Coupling: A transmetalation event occurs where an organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Buchwald-Hartwig Amination: An amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the final product, regenerating the (tBuXPhos)Pd(0) catalyst. The steric bulk of the tBuXPhos ligand is thought to facilitate this step by promoting a more facile collapse of the palladium complex.

Quantitative Mechanistic Data (from Analogous Systems)

Table 1: Activation Parameters for Oxidative Addition of 4-Bromotoluene to a Ni(0) Complex with a Triphosphine Ligand [6]

| Parameter | Value |

| ΔH‡ (kcal/mol) | 16.5(0.7) |

| ΔS‡ (cal K⁻¹ mol⁻¹) | -18(2) |

| ΔG‡ (kcal/mol at 298 K) | 21.9(1.3) |

Note: This data is for a Ni(0) system, but provides an example of the thermodynamic parameters that can be determined for the oxidative addition step.

Table 2: Effect of Ancillary Ligand on the Rate of Reductive Elimination [7]

| Ligand (PR₃) | Cone Angle (°) | k (s⁻¹) | ΔG‡ (kcal/mol) |

| PMe₃ | 118 | 3.35 x 10⁻⁴ | 26.1 |

| PMe₂Ph | 122 | 1.08 x 10⁻³ | 25.4 |

| PMe'Bu₂ | 139 | 6.8 x 10⁻³ | 24.6 |

| PMePh₂ | 138 | 1.11 x 10⁻² | 24.2 |

Note: Data from a CpRh(PR₃)(Ph)(H) system, illustrating the trend of increasing rate of reductive elimination with increasing ligand steric bulk.*

Experimental Protocols for Mechanistic Investigation

To rigorously elucidate the mechanism of action of tBuXPhos Pd G3, a series of kinetic and spectroscopic experiments can be performed.

Objective: To determine the reaction order with respect to the aryl halide, boronic acid, base, and catalyst.

Materials:

-

tBuXPhos Pd G3

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., K₃PO₄)

-

Anhydrous, degassed solvent (e.g., dioxane/water mixture)

-

Internal standard (e.g., dodecane)

-

GC-MS or HPLC for analysis

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of the aryl halide, arylboronic acid, base, and tBuXPhos Pd G3 in the chosen solvent system.

-

Reaction Setup: In a series of reaction vials, vary the concentration of one reactant while keeping the concentrations of all other reactants and the total volume constant.

-

Reaction Monitoring: At timed intervals, withdraw aliquots from each reaction vial, quench the reaction (e.g., with water), extract the organic components, and analyze by GC-MS or HPLC to determine the concentration of the product.

-

Data Analysis: Plot the initial rate of the reaction versus the concentration of the varied reactant. The slope of this plot will give the order of the reaction with respect to that reactant.

Diagram of Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining the rate law of a cross-coupling reaction.

Objective: To observe and characterize the palladium-containing intermediates in the catalytic cycle.

Materials:

-

tBuXPhos Pd G3

-

Aryl halide

-

Amine or Boronic Acid

-

Base

-

Deuterated, anhydrous, and degassed solvent (e.g., toluene-d₈)

-

NMR tubes suitable for air-sensitive reactions (e.g., J. Young tubes)

Procedure:

-

Sample Preparation: In a glovebox, add the tBuXPhos Pd G3, aryl halide, and deuterated solvent to an NMR tube.

-

Initial Spectrum: Acquire a ³¹P NMR spectrum of the initial mixture to observe the precatalyst signal.

-

Initiation of Reaction: Add the amine/boronic acid and base to the NMR tube.

-

Time-Resolved NMR: Acquire ³¹P NMR spectra at regular intervals at the reaction temperature to monitor the disappearance of the precatalyst signal and the appearance of new signals corresponding to catalytic intermediates (e.g., the oxidative addition complex) and the resting state of the catalyst.

-

Data Analysis: Analyze the chemical shifts and coupling constants of the observed phosphorus signals to identify the palladium species present during the reaction.

Conclusion

The tBuXPhos Pd G3 precatalyst operates through a well-defined catalytic cycle initiated by a base-induced activation to a monoligated Pd(0) species. The subsequent steps of oxidative addition, transmetalation or amine coordination/deprotonation, and reductive elimination are efficiently promoted by the bulky and electron-rich tBuXPhos ligand. While a complete quantitative understanding of the kinetics and thermodynamics of the tBuXPhos Pd G3 system requires further dedicated studies, the qualitative mechanistic picture and data from analogous systems provide a strong framework for researchers to understand and optimize their cross-coupling reactions. The experimental protocols outlined in this guide offer a starting point for those seeking to delve deeper into the mechanistic intricacies of this powerful catalytic system.

References

tBuXPhos Pd G3: A Comprehensive Technical Guide for Advanced Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of tBuXPhos Pd G3 (CAS Number: 1447963-75-8), a third-generation Buchwald precatalyst that has become an indispensable tool in modern organic synthesis. This document provides a detailed overview of its chemical and physical properties, applications in transformative cross-coupling reactions, and explicit experimental protocols.

Core Properties and Specifications

tBuXPhos Pd G3, formally known as Methanesulfonato(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), is a highly stable and efficient palladium precatalyst.[1][2][3] Its third-generation ("G3") designation highlights its enhanced stability to air, moisture, and heat, allowing for easier handling and more reproducible results.[4][5][6] The catalyst is a dark grey to yellow crystalline powder soluble in a wide array of common organic solvents, though it is insoluble in water.[1][5][7]

| Property | Value |

| CAS Number | 1447963-75-8 |

| Molecular Formula | C₄₂H₅₈NO₃PPdS[4][7] |

| Molecular Weight | 794.37 g/mol [3][8] |

| Melting Point | 130-140 °C[4][7] |

| Appearance | Dark grey or yellow crystalline powder[1][2][7] |

| Solubility | Highly soluble in common organic solvents; insoluble in water[5][7] |

| Stability | Air, moisture, and thermally stable[1][4][5] |

| Storage Conditions | Store under an inert gas (Nitrogen or Argon) at 2–8 °C[4][7] |

Catalytic Applications and Performance

tBuXPhos Pd G3 is a versatile catalyst for a variety of cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6] Its high efficiency allows for lower catalyst loadings and shorter reaction times.[1][4][5]

Key applications include:

-

Buchwald-Hartwig Amination: The formation of C-N bonds by coupling aryl halides or triflates with amines.[1][5]

-

Suzuki-Miyaura Coupling: The formation of C-C bonds by reacting aryl halides with boronic acids or esters.[5][9]

-

Cyanation: The introduction of a cyano group onto an aromatic or heteroaromatic ring.[1][2][4]

-

α-Arylation of Carbonyls: The formation of a C-C bond at the α-position of a carbonyl compound.[1][4]

-

Other Cross-Coupling Reactions: Including Heck, Negishi, Sonogashira, and Stille reactions.[5][10]

The catalyst has demonstrated high yields across a range of substrates. For instance, in Buchwald-Hartwig amination using lipids as solvents, excellent yields were achieved with both electron-rich (96-99%) and electron-deficient (97-99%) aryl bromides, chlorides, and aryl triflates.[2] Good to excellent yields were also reported for various nucleophiles, including heterocycles (65-91%), secondary anilines (55-62%), primary amines (50%), and phenols (56%).[2]

Activation and Catalytic Cycle

A key advantage of G3 precatalysts is the efficient in-situ generation of the active monoligated Pd(0) species.[10] This activation occurs via a base-induced reductive elimination.[10] Once formed, the Pd(0) species enters the catalytic cycle.

The generalized catalytic cycle for a cross-coupling reaction, such as the Buchwald-Hartwig amination, proceeds through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Experimental Protocols

Detailed experimental procedures are crucial for successful and reproducible results. The following are generalized protocols for two of the most common applications of tBuXPhos Pd G3.

General Protocol for Buchwald-Hartwig Amination

This procedure outlines a typical setup for the C-N cross-coupling of an aryl halide with an amine.[10]

Procedure:

-

Inside an inert atmosphere glovebox, an oven-dried Schlenk tube or vial is charged with the aryl halide (1.0 mmol, 1.0 equiv), amine (1.2 mmol, 1.2 equiv, if solid), base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv), and tBuXPhos Pd G3 (0.02 mmol, 2 mol%).[10]

-

The vessel is sealed, removed from the glovebox, and connected to an inert gas line. The atmosphere is exchanged by evacuating and backfilling with argon or nitrogen three times.[10]

-

Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) is added via syringe.[10]

-

If the amine is a liquid, it is added at this stage.[10]

-

The reaction vessel is placed in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stirred for the specified time.[10][11]

-

Upon completion, as monitored by TLC or LC-MS, the reaction is cooled to room temperature.[10]

-

The reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride.[10]

-

The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).[10]

-

The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[10]

-

The crude product is purified by column chromatography.[10]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the C-C bond formation between an aryl halide and an organoboron compound.[9]

Procedure:

-

In an inert atmosphere glovebox, a reaction vial is charged with the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv), and tBuXPhos Pd G3 (0.1-2 mol%).

-

The vial is sealed, and the chosen anhydrous, degassed solvent (e.g., toluene/water or dioxane/water mixtures) is added.

-

The mixture is heated with stirring (typically 80-110 °C) and the reaction progress is monitored.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel.[9]

Safety and Handling

While tBuXPhos Pd G3 is relatively stable, it is an organometallic compound and should be handled with care.[7] Standard laboratory safety procedures should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[7] Operations should be conducted in a well-ventilated fume hood.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[12][13]

Conclusion

tBuXPhos Pd G3 is a powerful, versatile, and user-friendly precatalyst for a wide range of cross-coupling reactions.[5][6] Its high stability, broad substrate scope, and the ability to operate with low catalyst loadings make it an exceptional choice for complex molecule synthesis in research and industrial settings.[4][9] The detailed protocols and understanding of its catalytic cycle provided in this guide serve as a robust foundation for its successful application in the laboratory.

References

- 1. tBuXPhos-Pd-G3 | 1447963-75-8 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. colonialmetals.com [colonialmetals.com]

- 4. This compound CAS#: 1447963-75-8 [m.chemicalbook.com]

- 5. Tbuxphos PD G3 | 1447963-75-8 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. echemi.com [echemi.com]

tBuXPhos Pd G3: A Comprehensive Technical Guide for Researchers

For Immediate Release

A detailed technical guide on Methanesulfonato(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), commonly known as tBuXPhos Pd G3, is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth overview of the compound's properties, applications, and detailed experimental protocols.

tBuXPhos Pd G3 is a third-generation Buchwald precatalyst that has demonstrated high efficiency and versatility in a range of cross-coupling reactions.[1] It is recognized for being an air, moisture, and thermally-stable compound, soluble in a wide array of common organic solvents, which simplifies its handling and application in various synthetic procedures.[1][2]

Core Compound Data

A summary of the key quantitative data for tBuXPhos Pd G3 is presented below, offering a clear reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₅₈NO₃PPdS | [2][3][4][5][6] |

| Molecular Weight | 794.37 g/mol | [3][4][5] |

| CAS Number | 1447963-75-8 | [3][4] |

| Appearance | Dark grey crystalline powder | [2] |

| Storage | 2-8°C, protect from light, stored under nitrogen | [4][5] |

Note: Minor variations in molecular weight (794.38 g/mol or 795.4 g/mol ) are reported across different suppliers, likely attributable to isotopic variances.[2][7]

Applications in Catalysis

tBuXPhos Pd G3 is a powerful catalyst for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in modern organic synthesis.[1] Its primary application lies in the Buchwald-Hartwig amination reaction for the synthesis of C-N bonds.[1][2] The catalyst's design allows for lower catalyst loadings, shorter reaction times, and efficient generation of the active catalytic species.[2]

Beyond amination, tBuXPhos Pd G3 is also effectively used in the α-arylation of esters and may be employed in cyanation reactions.[2][6]

Experimental Protocols

Detailed methodologies for key reactions catalyzed by tBuXPhos Pd G3 are provided to facilitate experimental design and execution.

General Protocol for Buchwald-Hartwig Amination

This procedure outlines a general approach for the cross-coupling of an aryl halide with an amine. Optimal conditions may vary depending on the specific substrates.

Reaction Setup:

-

To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the amine (1.2-1.5 equiv), a suitable base (e.g., sodium tert-butoxide, 1.4-2.0 equiv), and tBuXPhos Pd G3 (typically 1-5 mol%).[4]

-

Add an anhydrous, degassed solvent such as toluene, THF, or dioxane. The typical concentration is between 0.1-0.5 M.[4]

Reaction Conditions:

-

Stir the reaction mixture at a temperature ranging from 80-110 °C.[4]

-

Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS. Reaction times typically range from 2-24 hours.[4]

Workup:

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to isolate the crude product.[4]

-

Purify the product as needed, typically by column chromatography.[5]

Protocol for α-Arylation of Acetate Esters at Room Temperature

This method is effective for the selective monoarylation of acetate esters with aryl chlorides.

Reaction Setup:

-

In an inert atmosphere, to a reaction vessel, add tBuXPhos Pd G3 (1 mol%).[6]

-

Add the aryl chloride (0.5 mmol).[6]

-

Add tert-butyl acetate (0.75 mmol).[6]

-

Add a 1 M solution of LHMDS in toluene (1.5 mL, 1.5 mmol).[6]

Reaction Conditions:

-

Stir the reaction mixture at room temperature for 30 minutes.[6]

Workup:

-

Upon completion, quench the reaction and isolate the product using standard workup procedures such as extraction and column chromatography.[6]

Catalytic Cycle and Workflow Visualization

To further elucidate the reaction mechanism and experimental workflow, the following diagrams are provided.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Air and Thermal Stability of tBuXPhos Pd G3

For Researchers, Scientists, and Drug Development Professionals

Introduction

tBuXPhos Pd G3, a third-generation Buchwald precatalyst, is a cornerstone in modern synthetic chemistry, enabling a wide array of cross-coupling reactions crucial for pharmaceutical and materials science applications.[1][2] Its popularity stems not only from its high catalytic activity but also its notable stability, which simplifies handling and improves reproducibility.[1][2][3][4] This technical guide provides a comprehensive overview of the air and thermal stability of tBuXPhos Pd G3, offering detailed experimental protocols for stability assessment and a logical workflow for evaluation.

Core Stability Profile

tBuXPhos Pd G3 is widely characterized as a solid that is stable in the presence of air and moisture, as well as being thermally robust.[1][2][3][4] This inherent stability is a significant advantage over earlier generation palladium precatalysts, allowing for easier storage and handling. While extensive quantitative data in the public domain is limited, the available information and qualitative assessments from suppliers and technical literature consistently highlight its stability. For long-term storage, it is recommended to keep the compound under an inert atmosphere, such as nitrogen or argon, at 2–8 °C.[1]

Data Presentation: Stability Overview

While specific, publicly available quantitative stability data such as thermogravimetric analysis (TGA) or long-term air exposure studies for tBuXPhos Pd G3 are not extensively documented, the following table summarizes the generally accepted qualitative stability profile and available physical properties.

| Parameter | Observation | Notes |

| Thermal Stability | Considered thermally stable.[1][2][3][4] | The melting point is reported to be in the range of 130-140 °C.[1][2] Decomposition is expected to occur at temperatures above the melting point. |

| Air Stability | Stable in the presence of air and moisture.[1][2][3][4] | While stable for general handling, long-term storage under an inert atmosphere is recommended to ensure maximum activity.[1] The preformed catalyst is stable, but the catalytically active species generated in situ can be air-sensitive.[2] |

| Solution Stability | Exhibits a long life in solutions.[1][2] | The stability in solution can be solvent-dependent. Studies on related Buchwald precatalysts have shown that the complex can exist in different isomeric forms depending on the solvent, which can influence its stability.[5] |

Mandatory Visualization: Stability Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of the air and thermal stability of a palladium precatalyst such as tBuXPhos Pd G3.

Caption: Workflow for evaluating the thermal and air stability of tBuXPhos Pd G3.

Experimental Protocols

The following are detailed, generalized methodologies for assessing the thermal and air stability of organometallic compounds like tBuXPhos Pd G3.

Thermal Stability Assessment

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature and thermal stability of the catalyst by measuring its mass change as a function of temperature.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of tBuXPhos Pd G3 into a TGA sample pan (typically alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) under a controlled atmosphere (typically an inert gas like nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of significant mass loss is considered the decomposition temperature.

2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify the melting point and other thermal transitions (e.g., phase changes) of the catalyst.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of tBuXPhos Pd G3 into a DSC sample pan (typically aluminum) and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow to the sample relative to the reference.

-

-

Data Analysis: The DSC thermogram shows peaks corresponding to endothermic (melting) and exothermic (decomposition) events. The peak onset or maximum provides the transition temperature.

Air Stability Assessment

1. Controlled Air Exposure and NMR Analysis

-

Objective: To quantitatively assess the degradation of tBuXPhos Pd G3 when exposed to air over time.

-

Apparatus: NMR spectrometer, Schlenk line or glovebox, NMR tubes.

-

Procedure:

-

In a glovebox or under an inert atmosphere, prepare a stock solution of tBuXPhos Pd G3 in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) with a known concentration.

-

Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the solution.

-

Transfer an aliquot of this initial solution to an NMR tube, seal it under the inert atmosphere, and acquire a baseline ¹H and ³¹P NMR spectrum (Time = 0).

-

Expose a separate, accurately weighed sample of solid tBuXPhos Pd G3 to the ambient laboratory atmosphere.

-

At specified time intervals (e.g., 1, 6, 24, 48 hours), take a small, accurately weighed portion of the air-exposed solid.

-

Dissolve this portion in the same deuterated solvent with the internal standard and acquire ¹H and ³¹P NMR spectra.

-

-

Data Analysis:

-

In the ³¹P NMR spectra, the appearance of new signals, particularly in the region characteristic of phosphine oxides, indicates decomposition.

-

By integrating the signal of the intact tBuXPhos Pd G3 complex relative to the internal standard in either the ¹H or ³¹P NMR spectrum, the percentage of remaining catalyst at each time point can be calculated.

-

Plot the percentage of intact catalyst versus time to determine the rate of decomposition under ambient conditions.

-

Conclusion

tBuXPhos Pd G3 is recognized for its exceptional stability, a feature that has significantly contributed to its widespread adoption in cross-coupling methodology. While it is robust for routine handling in air, optimal long-term preservation of its catalytic activity is achieved through storage under an inert atmosphere at reduced temperatures. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the thermal and air stability of this and other sensitive organometallic catalysts, ensuring reliable and reproducible results in their synthetic endeavors.

References

- 1. Tbuxphos PD G3 | 1447963-75-8 | Benchchem [benchchem.com]

- 2. tBuXPhos Pd G3 95 dried basis 1447963-75-8 [sigmaaldrich.com]

- 3. colonialmetals.com [colonialmetals.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy | MDPI [mdpi.com]

Navigating the Solubility Landscape of tBuXPhos Pd G3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tBuXPhos Pd G3, a third-generation Buchwald precatalyst pivotal in modern synthetic chemistry. While widely lauded for its high solubility in common organic solvents, precise quantitative data remains largely proprietary. This document collates available qualitative information, outlines a general experimental protocol for solubility determination, and presents logical workflows to aid researchers in practical applications.

Core Concepts: Understanding Precatalyst Solubility

The solubility of a precatalyst like tBuXPhos Pd G3 is a critical parameter influencing its utility in homogeneous catalysis. Adequate solubility ensures the availability of the catalyst in the reaction medium, impacting reaction kinetics, catalyst loading, and overall efficiency. Factors such as the solvent's polarity, the catalyst's molecular structure, and the presence of coordinating or non-coordinating anions play a significant role in determining solubility.

Qualitative Solubility Profile of tBuXPhos Pd G3

tBuXPhos Pd G3 is consistently reported to be highly soluble in a variety of common organic solvents, a characteristic that contributes to its versatility in a wide range of cross-coupling reactions.[1][2][3][4] Conversely, it is insoluble in water.[1] While extensive quantitative data is not publicly available, the following table summarizes the reported qualitative solubility.

| Solvent | Reported Solubility |

| Common Organic Solvents | Highly Soluble[1][3][4] |

| Dimethyl Sulfoxide (DMSO) | 40 mg/mL (as a mother liquor concentration)[1] |

| Water | Insoluble[1] |

It is important to note that "highly soluble" is a qualitative descriptor and the actual saturation point can vary with temperature and the specific grade of the solvent.

Experimental Protocol: A General Approach to Determine Solubility

Objective: To determine the approximate solubility of tBuXPhos Pd G3 in a given organic solvent at a specific temperature.

Materials:

-

tBuXPhos Pd G3

-

Anhydrous organic solvent of interest (e.g., Tetrahydrofuran (THF), Toluene, Dioxane)

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Vials with septa or sealed tubes

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Micropipettes

-

Filtration apparatus (e.g., syringe filter with a PTFE membrane)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or ICP-MS)

Procedure:

-

Preparation of Saturated Solution (under inert atmosphere): a. In a glovebox or under a positive pressure of inert gas, add a pre-weighed excess amount of tBuXPhos Pd G3 to a vial containing a known volume of the anhydrous solvent. b. Seal the vial and stir the suspension vigorously at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: a. Allow the suspension to settle. b. Carefully draw a known volume of the supernatant into a syringe, ensuring no solid particles are disturbed. c. Pass the supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: a. Prepare a series of standard solutions of known concentrations of tBuXPhos Pd G3 in the same solvent. b. Analyze the filtered saturated solution and the standard solutions using a suitable analytical technique (e.g., measuring absorbance via UV-Vis spectroscopy at a characteristic wavelength). c. Construct a calibration curve from the standard solutions and determine the concentration of the saturated solution.

-

Calculation: a. Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

Visualizing Methodologies and Influencing Factors

To further clarify the experimental process and the variables affecting solubility, the following diagrams are provided.

Caption: A flowchart illustrating the key steps in an experimental protocol for determining the solubility of a compound.

Caption: A diagram showing the interplay of factors that affect the solubility of a palladium precatalyst.

Conclusion

tBuXPhos Pd G3 stands out as a highly versatile and user-friendly precatalyst, in part due to its excellent solubility in a broad array of organic solvents. While specific quantitative solubility data is scarce in publicly accessible literature, the qualitative consensus affirms its high solubility. The provided general experimental protocol offers a robust framework for researchers to determine solubility in their specific systems. Understanding the multifaceted factors that influence solubility will further empower scientists and drug development professionals to optimize reaction conditions and fully leverage the catalytic potential of tBuXPhos Pd G3.

References

Methodological & Application

Application Notes and Protocols for tBuXPhos Pd G3 Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of aryl chlorides utilizing the highly efficient tBuXPhos Pd G3 precatalyst. This third-generation Buchwald precatalyst is distinguished by its high stability, enabling easier handling, and its exceptional reactivity, which allows for lower catalyst loadings and shorter reaction times.[1][2] The protocols and data presented herein are intended to serve as a valuable resource for chemists engaged in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.

Key Advantages of tBuXPhos Pd G3 in Suzuki-Miyaura Coupling

tBuXPhos Pd G3 is an air- and moisture-stable crystalline solid, simplifying reaction setup compared to air-sensitive catalysts.[1] Its high solubility in common organic solvents is another practical advantage.[2] The precatalyst efficiently generates the active monoligated Pd(0) species in situ, leading to reproducible results and a broad substrate scope, including challenging aryl chlorides.[1]

Experimental Protocols

A general procedure for the Suzuki-Miyaura coupling of aryl chlorides with boronic acids using tBuXPhos Pd G3 is detailed below. This protocol can be adapted for a variety of substrates.

General Experimental Procedure

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

tBuXPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

-

Degassed water (optional, but can be beneficial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride (if solid), arylboronic acid, base, and tBuXPhos Pd G3.

-

Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

If the aryl chloride is a liquid, add it via syringe at this point.

-

Add the degassed solvent and, if applicable, water via syringe. A common solvent-to-water ratio is 10:1.[1]

-

Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 110 °C) and monitor its progress using an appropriate analytical technique such as TLC, GC, or LC-MS.[1]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids, showcasing the versatility of the tBuXPhos Pd G3 catalyst.

Table 1: Coupling of Electron-Rich and Electron-Poor Aryl Chlorides

| Entry | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 2 | 95 |

| 2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 92 |

| 3 | 4-Chlorobenzonitrile | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 98 |

| 4 | 2-Nitro-1-chlorobenzene | 4-Chlorophenylboronic acid | Na₂CO₃ | H₂O | 100 | 3 | 91 |

Table 2: Coupling of Sterically Hindered Aryl Chlorides

| Entry | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chlorotoluene | 2-Methylphenylboronic acid | K₃PO₄ | Dioxane | 100 | 18 | 85 |

| 2 | 1-Chloro-2,6-dimethylbenzene | Phenylboronic acid | Cs₂CO₃ | Toluene | 110 | 24 | 78 |

| 3 | 2-Chloro-1,3,5-triisopropylbenzene | Phenylboronic acid | K₂CO₃ | iPrOH/H₂O | 60 | 12 | 89 |

Table 3: Coupling of Heteroaryl Chlorides

| Entry | Heteroaryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 90 |

| 2 | 3-Chloropyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 88 |

| 3 | 2-Chloroquinoline | Phenylboronic acid | Cs₂CO₃ | Toluene | 110 | 18 | 93 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for a typical tBuXPhos Pd G3 catalyzed Suzuki coupling.

Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using tBuXPhos Pd G3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction allows for the coupling of a wide range of aryl or heteroaryl halides and pseudohalides with primary and secondary amines. The development of sophisticated catalysts and ligands has significantly expanded the scope and utility of this transformation, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the arylamine moiety is a common structural motif.

Among the various catalytic systems developed, the third-generation (G3) Buchwald precatalyst, tBuXPhos Pd G3, has emerged as a highly efficient and versatile catalyst. Its notable features include being air- and moisture-stable, which simplifies handling and reaction setup.[1][2] This precatalyst provides a reliable and efficient generation of the active monoligated Pd(0) species under basic conditions, often leading to lower catalyst loadings, shorter reaction times, and a broad substrate scope.[1][2] The "G3" designation signifies its advanced design, which allows for precise control over the ligand-to-palladium ratio, contributing to its high reactivity and stability.[1]

These application notes provide detailed protocols, quantitative data, and troubleshooting guidance for conducting the Buchwald-Hartwig amination using tBuXPhos Pd G3.

Advantages of tBuXPhos Pd G3

-

Air and Moisture Stability: Simplifies handling and storage, as the solid catalyst does not require strictly inert atmosphere conditions for weighing and addition to the reaction vessel.[1][2]

-

High Reactivity: The tBuXPhos ligand, characterized by its steric bulk and electron-rich nature, facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle, enabling the coupling of challenging substrates.

-

Broad Substrate Scope: Effective for a wide variety of aryl and heteroaryl halides (chlorides, bromides, and iodides) and a diverse range of primary and secondary amines.

-